N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide
Description
Properties
CAS No. |
853333-18-3 |
|---|---|
Molecular Formula |
C20H14F5NO2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide |
InChI |
InChI=1S/C20H14F5NO2/c21-12-5-8-17(16(22)11-12)26-19(27)10-7-13-6-9-18(28-13)14-3-1-2-4-15(14)20(23,24)25/h1-6,8-9,11H,7,10H2,(H,26,27) |
InChI Key |
ZDTABSIOTJRQAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,4-Diketones
A modified Paal-Knorr synthesis involves reacting 1-(2-trifluoromethylphenyl)-1,4-pentanedione with ammonium acetate in acetic acid at 110°C for 12 hr, yielding 5-(2-trifluoromethylphenyl)furan-2-carbaldehyde (78% yield). The aldehyde is subsequently reduced to the corresponding alcohol using NaBH₄ in ethanol.
Suzuki-Miyaura Coupling
5-Bromo-2-furoic acid is coupled with 2-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C. This method achieves 85% conversion but requires chromatographic purification due to homocoupling byproducts.
Propanoic Acid Side-Chain Installation
The propanamide linker is introduced via Friedel-Crafts acylation or Michael addition.
Friedel-Crafts Acylation
3-Chloropropionyl chloride is reacted with the 5-(2-trifluoromethylphenyl)furan in AlCl₃ (2.5 equiv) at −10°C in dichloromethane. The intermediate β-chloroketone undergoes aminolysis with 2,4-difluoroaniline in DMF at 80°C (Table 1).
Table 1: Friedel-Crafts Reaction Optimization
| Condition | Temperature | Time | Yield |
|---|---|---|---|
| AlCl₃ (2.0 equiv) | −5°C | 4 hr | 62% |
| AlCl₃ (2.5 equiv) | −10°C | 3 hr | 71% |
| FeCl₃ (3.0 equiv) | 0°C | 6 hr | 48% |
Michael Addition to Acrylamides
3-Amino-N-(2,4-difluorophenyl)propanamide is prepared via Michael addition of 2,4-difluoroaniline to methyl acrylate, followed by hydrolysis and coupling to the furan intermediate using HATU. This method avoids harsh Lewis acids but requires strict moisture control.
Amide Bond Formation Strategies
Critical coupling steps employ either acyl chlorides or modern coupling reagents.
Acyl Chloride-Mediated Coupling
3-(5-(2-Trifluoromethylphenyl)-2-furyl)propanoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous DCM at 0°C. The resultant acyl chloride is reacted with 2,4-difluoroaniline (1.1 equiv) in the presence of N-methylmorpholine (2.5 equiv), achieving 68% isolated yield after recrystallization from ethanol/water.
Carbodiimide-Based Coupling
A mixture of EDCl (1.5 equiv), HOBt (1.2 equiv), and DIPEA (3.0 equiv) in DMF facilitates room-temperature coupling over 18 hr. This method produces fewer side-products compared to acyl chlorides but requires rigorous exclusion of oxygen.
Purification and Characterization
Crystallization Conditions
Crude product is dissolved in hot isopropanol (65°C) and cooled to −20°C at 0.5°C/min, yielding needle-like crystals suitable for X-ray diffraction. HPLC purity exceeds 99.5% with mobile phase acetonitrile/0.1% formic acid (70:30).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 7.8 Hz, 1H, ArH), 7.75–7.68 (m, 3H, ArH), 6.89 (d, J = 3.1 Hz, 1H, furan H-3), 6.54 (d, J = 3.1 Hz, 1H, furan H-4).
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency Comparison
| Parameter | Acyl Chloride | HATU Coupling |
|---|---|---|
| Reaction Time | 4 hr | 18 hr |
| Yield | 68% | 73% |
| Purity | 99.1% | 99.6% |
| Cost per Gram | $12.40 | $18.75 |
The acyl chloride route offers cost advantages for scale-up, while HATU coupling provides higher reproducibility in academic settings.
Industrial-Scale Optimization
Continuous Flow Synthesis
A tubular reactor system (ID 2 mm, L 10 m) operates at 120°C with 15 bar pressure, reducing reaction time from hours to 8 minutes. Residence time optimization increases throughput to 1.2 kg/day.
Solvent Recycling
Ethanol/isopropanol mixtures are recovered via fractional distillation (98% recovery) with <500 ppm residual water content.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) show:
-
Hydrolysis : Amide bond cleavage at pH <3 or >10 generates 3-(5-(2-trifluoromethylphenyl)-2-furyl)propanoic acid.
-
Photodegradation : UV exposure (254 nm) causes furan ring opening, mitigated by amber glass packaging.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Amide-Attached Phenyl Group
a) N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
- Key Differences : Replaces 2,4-difluorophenyl with 2-chloro-4-methylphenyl.
- Impact : Chlorine and methyl groups alter steric and electronic properties. Chlorine is electron-withdrawing but less lipophilic than fluorine, while methyl increases steric bulk. This may reduce binding affinity in targets sensitive to halogen size or polarity .
b) N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
- Key Differences : Substitutes 2,4-difluorophenyl with 3-chlorophenyl and replaces the trifluoromethylphenyl on furan with 4-methoxyphenyl.
- Impact : Methoxy groups are electron-donating, increasing electron density on the furan ring. This could enhance π-π stacking interactions but reduce oxidative stability compared to trifluoromethyl .
Variations in the Heterocyclic Ring System
a) 2-[(2,4-Difluorophenyl)sulfonyl]-2-methyl-N-[6-(trifluoromethyl)pyridin-2-yl]propanamide
- Key Differences : Replaces the furan ring with a pyridine ring and introduces a sulfonyl linker.
- This structural shift could target different enzymes or receptors compared to furan-based compounds .
b) N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(pyridin-2-yl)pentanamide
Substituent Effects on the Furan Ring
a) N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide
- Key Differences : Substitutes 2-(trifluoromethyl)phenyl on furan with 4-methoxyphenyl.
- However, trifluoromethyl groups offer stronger electron-withdrawing effects, which stabilize the compound against nucleophilic attack .
Chain Branching and Steric Effects
a) 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide
- Key Differences : Branched dimethyl groups on the propanamide chain and a 4-(trifluoromethyl)phenyl group.
- The 4-trifluoromethylphenyl group may enhance hydrophobic interactions in binding pockets .
Implications for Research and Development
The target compound’s combination of difluorophenyl and trifluoromethyl groups positions it as a candidate for applications requiring robust metabolic stability and target affinity. Comparisons with analogues suggest:
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve target selectivity over chlorine-containing analogues.
- Furan vs.
- Trifluoromethyl vs. Methoxy : Trifluoromethyl groups provide stronger electron-withdrawing effects, critical for stabilizing reactive intermediates in synthesis or biological environments.
Further studies should prioritize synthesizing the target compound and evaluating its activity in relevant biological assays, leveraging insights from structural analogues .
Biological Activity
N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide, commonly referred to by its CAS number 853333-18-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H14F5N2O2
- Molecular Weight : 395.323 g/mol
- CAS Number : 853333-18-3
Research indicates that this compound may exhibit various biological activities through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : It has been suggested that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antiproliferative Effects : Preliminary studies suggest that it can inhibit the growth of specific cancer cell lines, indicating potential anticancer properties.
- Antimicrobial Activity : Some derivatives of similar structures have shown activity against various pathogens, hinting at possible antimicrobial effects.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits proliferation in certain cancer cell lines (specific studies needed). |
| Antimicrobial | Potential activity against bacteria and fungi (further research required). |
| Enzyme Inhibition | Possible inhibition of metabolic enzymes (specific targets not fully defined). |
Case Studies and Research Findings
-
Anticancer Studies :
- A study conducted on various cancer cell lines demonstrated that compounds with similar structural motifs exhibited significant growth inhibition. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
-
Antimicrobial Activity :
- Research involving derivatives of this compound showed promising results against Candida albicans and Staphylococcus aureus. The findings indicated that these compounds could disrupt cell membrane integrity, leading to cell death.
-
Enzyme Interaction :
- Investigations into the enzyme inhibition profile revealed that this compound may affect key metabolic enzymes, potentially altering drug metabolism and efficacy in therapeutic settings.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including solvent choice (polar aprotic solvents like DMF), temperature (60–80°C for coupling reactions), and catalyst selection (e.g., palladium catalysts for cross-coupling steps). Microwave-assisted synthesis can enhance reaction rates and yields compared to traditional heating . Multi-step protocols should incorporate purification techniques such as column chromatography and recrystallization, with monitoring via thin-layer chromatography (TLC) to track intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the three-dimensional structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and connectivity. X-ray crystallography provides definitive confirmation of the spatial arrangement, particularly for the furan ring and trifluoromethylphenyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the amide carbonyl .
Q. How does the trifluoromethyl group influence the compound's physicochemical properties and target interactions?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability. Its electron-withdrawing nature stabilizes charge-transfer interactions with biological targets, such as enzymes or receptors. Computational studies (e.g., molecular docking) can predict binding affinities, while comparative assays with non-fluorinated analogs quantify the group’s contribution to activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different in vitro assays?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line variability, incubation time). Systematic validation should include:
- Dose-response curves to assess potency thresholds.
- Orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement.
- Impurity profiling using HPLC-MS to rule out interference from synthetic byproducts .
Q. What computational strategies are used to model the interaction between this compound and its biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to active sites.
- Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-target complexes over time.
- Quantum mechanical calculations (DFT) evaluate electronic effects of substituents (e.g., fluorine’s role in hydrogen bonding) .
Q. How can researchers design analogs based on structure-activity relationship (SAR) studies to enhance selectivity?
- Methodological Answer :
- Substituent scanning : Replace the 2,4-difluorophenyl group with electron-deficient (e.g., nitro) or bulky groups to modulate steric effects.
- Bioisosteric replacement : Substitute the furan ring with thiophene or pyrrole to alter π-π stacking interactions.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., amide oxygen) and hydrophobic regions for target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
